molecular formula C14H19N3O3 B2601025 N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide CAS No. 1706322-74-8

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide

Cat. No.: B2601025
CAS No.: 1706322-74-8
M. Wt: 277.324
InChI Key: PHBGYLAZEMRTJW-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide is a synthetic organic compound known for its potential applications in medicinal chemistry and biochemical research. This compound features a unique structure that includes an indoline moiety, a hydroxyethyl group, and an oxalamide linkage, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide typically involves multiple steps:

  • Formation of the Indoline Derivative: : The starting material, 1-methylindoline, undergoes a reaction with an appropriate aldehyde to form the corresponding hydroxyethyl derivative. This step often requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions.

  • Oxalamide Formation: : The hydroxyethyl derivative is then reacted with oxalyl chloride in the presence of a base like triethylamine to form the oxalamide linkage. This reaction is typically performed in an inert atmosphere to prevent moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The oxalamide linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.

  • Biochemical Research: : Used as a probe to study enzyme mechanisms and protein-ligand interactions.

  • Industrial Applications: : Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the indoline moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
  • N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable tool in drug discovery and biochemical research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15-13(19)14(20)16-8-12(18)10-3-4-11-9(7-10)5-6-17(11)2/h3-4,7,12,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBGYLAZEMRTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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